molecular formula C6H12O2 B1655302 3-(Methoxymethyl)-3-methyloxetane CAS No. 34493-11-3

3-(Methoxymethyl)-3-methyloxetane

Cat. No.: B1655302
CAS No.: 34493-11-3
M. Wt: 116.16 g/mol
InChI Key: YRNCACXJEDBLDE-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-3-methyloxetane is an organic compound with the molecular formula C6H12O2 It is a derivative of oxetane, a four-membered cyclic ether, and features a methoxymethyl group and a methyl group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-methyloxetane typically involves the reaction of 3-methyloxetan-3-ol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methyloxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with carbonyl functionalities, while reduction can produce alcohols or ethers.

Scientific Research Applications

3-(Methoxymethyl)-3-methyloxetane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-methyloxetane involves its interaction with various molecular targets and pathways. The methoxymethyl group can act as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites in the molecule. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxetane: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    3-(Hydroxymethyl)-3-methyloxetane: Contains a hydroxymethyl group instead of a methoxymethyl group, which can influence its reactivity and applications.

    3-(Chloromethyl)-3-methyloxetane: Features a chloromethyl group, making it more reactive towards nucleophiles compared to the methoxymethyl derivative.

Uniqueness

3-(Methoxymethyl)-3-methyloxetane is unique due to the presence of both a methoxymethyl group and a methyl group on the oxetane ring. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3-(methoxymethyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(3-7-2)4-8-5-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNCACXJEDBLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553512
Record name 3-(Methoxymethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34493-11-3
Record name 3-(Methoxymethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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